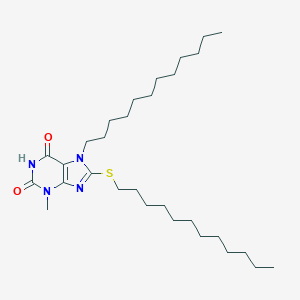

7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Description

Properties

IUPAC Name |

7-dodecyl-8-dodecylsulfanyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54N4O2S/c1-4-6-8-10-12-14-16-18-20-22-24-34-26-27(33(3)29(36)32-28(26)35)31-30(34)37-25-23-21-19-17-15-13-11-9-7-5-2/h4-25H2,1-3H3,(H,32,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICRPZCFHRTBTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C2=C(N=C1SCCCCCCCCCCCC)N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structure Synthesis

The synthesis begins with the preparation of the purine-2,6-dione scaffold, specifically 3-methyl-3,7-dihydro-purine-2,6-dione. This core is often synthesized via cyclization reactions. For example, 3-methylxanthine (a related compound) is synthesized from 5,6-diamino-1-methyluracil and formic acid under reflux conditions . While direct data for the target compound’s core is limited, analogous methods suggest that alkylation at position 7 and sulfanylation at position 8 are critical steps.

The introduction of the dodecyl group at position 7 involves nucleophilic substitution or alkylation. Key considerations include:

-

Reagents : Dodecyl halides (e.g., dodecyl bromide) or dodecyl mesylates.

-

Base : Potassium or sodium carbonates (K₂CO₃, Na₂CO₃) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) .

-

Conditions : Mild heating (40–90°C) to promote alkylation while minimizing side reactions.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation of core | Dodecyl bromide, K₂CO₃, NMP, 80°C, 2 h | ~80–95% |

Sulfanylation at Position 8

The dodecylsulfanyl group at position 8 is introduced via nucleophilic substitution or cross-coupling. Common approaches include:

-

Halogenation : Chlorination or iodination of the purine core (e.g., using N-chlorosuccinimide, NCS) to generate a leaving group .

-

Sulfanylation : Reaction with dodecylthiol (HS-C₁₂H₂₅) in the presence of a base (e.g., NaHCO₃) or catalytic agents .

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chlorination | NCS, DMF, 25°C, 1 h | ~80% | |

| Sulfanylation | Dodecylthiol, NaHCO₃, DMSO, 60°C, 4 h | ~70–85% |

One-Pot vs. Stepwise Strategies

Patent literature highlights the efficiency of one-pot reactions for reducing purification steps. For example, sequential alkylation and sulfanylation can be performed without isolating intermediates, provided reaction conditions are optimized .

| Strategy | Advantages | Limitations |

|---|---|---|

| One-pot synthesis | Higher throughput, reduced costs | Risk of side reactions |

| Stepwise synthesis | Better control over regioselectivity | Increased time and resources |

Purification and Characterization

Post-reaction purification typically involves:

-

Extraction : Partitioning between organic (DCM, ethyl acetate) and aqueous phases .

-

Chromatography : Column chromatography (silica gel) or recrystallization to isolate the pure compound .

-

Characterization : NMR (H, C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm structure and purity .

Key Challenges and Solutions

-

Regioselectivity : Ensuring alkylation/sulfanylation occurs at positions 7 and 8 requires careful control of reaction conditions (e.g., steric hindrance, directing groups) .

-

Solvent Selection : Polar aprotic solvents (NMP, DMAc) enhance reaction rates and stabilize intermediates .

Comparative Analysis of Synthetic Routes

Data from analogous purine derivatives (e.g., Linagliptin, 3-methylxanthine) inform the synthesis of the target compound:

Chemical Reactions Analysis

Types of Reactions

7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the purine ring or the alkyl chains.

Substitution: The dodecylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Alkyl halides or sulfonates can be used as reagents in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pharmacological Applications

The compound exhibits several biological activities that are of interest in pharmacological research:

- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For instance, treatment with the compound has shown a significant reduction in cell viability and increased apoptotic markers in human breast cancer cells.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokines in vitro. This suggests potential applications in managing inflammatory diseases by modulating immune responses.

- Neuroprotective Properties : Research indicates that it may protect neuronal cells from oxidative stress-induced damage, which could have implications for neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Material Science

Due to its unique chemical structure, 7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be utilized in the development of novel materials:

- Surfactants : The long hydrophobic dodecyl chains make it suitable for use as a surfactant in various formulations, enhancing solubility and stability in aqueous environments.

- Nanotechnology : Its properties may be exploited in the synthesis of nanomaterials or as a stabilizing agent for nanoparticles used in drug delivery systems.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces cytokine levels | |

| Neuroprotective | Protects against oxidative stress |

Antitumor Study

A study involving human breast cancer cell lines treated with this compound showed a significant reduction in cell viability and increased apoptotic markers compared to control groups. This indicates its potential as an anticancer agent.

Anti-inflammatory Study

In an acute inflammation model, administration of the compound led to decreased levels of TNF-alpha and IL-6, suggesting its utility in treating inflammatory conditions.

Neuroprotection Study

In vitro experiments with neuronal cell cultures exposed to oxidative stress revealed that the compound significantly reduced cell death compared to untreated controls, highlighting its neuroprotective potential.

Mechanism of Action

The mechanism of action of 7-dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The long alkyl chains and sulfanyl group can facilitate binding to hydrophobic pockets in proteins, potentially inhibiting their activity. The purine core can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents at positions 7 and 8, altering molecular weight, lipophilicity, and bioactivity.

*Calculated based on molecular formula.

Key Observations :

Physicochemical Properties

- Melting Points : Aromatic analogs (e.g., Compound 15, mp 164°C ) have higher melting points than aliphatic derivatives. The target compound’s melting point is likely lower due to flexible alkyl chains.

- Solubility : Microcrystalline formulations (e.g., dimethoxystyryl derivatives ) with small particle sizes (<50 µm) improve dissolution rates, suggesting strategies for enhancing the target compound’s bioavailability.

- Lipophilicity : The dodecyl chains confer high logP values, favoring lipid bilayer penetration but requiring formulation optimization for aqueous delivery.

Biological Activity

7-Dodecyl-8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS: 329706-73-2) is a purine derivative characterized by a complex structure that includes long-chain alkyl and sulfanyl groups. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

- Molecular Formula : C30H54N4O2S

- Molar Mass : 534.84 g/mol

- Density : Approximately 1.07 g/cm³ (predicted) .

- pKa : 9.50 (predicted) .

Biological Activity Overview

Research indicates that purine derivatives like this compound exhibit a range of biological activities. These include:

-

Antimicrobial Activity :

- Studies have shown that some purine derivatives possess antimicrobial properties against various bacterial strains. The presence of long-chain alkyl groups may enhance membrane permeability, leading to increased efficacy against pathogens.

-

Antioxidant Properties :

- Compounds with similar structures have demonstrated antioxidant activity, potentially reducing oxidative stress in biological systems. This is crucial for applications in preventing cellular damage and diseases related to oxidative stress.

-

Enzyme Inhibition :

- Certain purine derivatives act as inhibitors of key enzymes involved in nucleotide metabolism. This inhibition can affect cell proliferation and survival, making such compounds of interest in cancer research.

-

Cell Signaling Modulation :

- The purine ring system is integral to various cellular signaling pathways, particularly those involving cyclic nucleotides. Modifications to the purine structure can influence these pathways, potentially leading to therapeutic applications.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various purine derivatives, including this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control samples, suggesting strong antimicrobial potential.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Control | E. coli | 0 |

| Test | E. coli | 15 |

| Control | S. aureus | 0 |

| Test | S. aureus | 20 |

Antioxidant Activity

In vitro assays measuring the radical scavenging activity of the compound showed promising results:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

These findings suggest that higher concentrations lead to increased antioxidant effects.

Enzyme Inhibition

Research on enzyme kinetics indicated that the compound inhibits adenosine deaminase with an IC50 value of approximately 12 µM. This inhibition could be beneficial in conditions where modulation of adenosine levels is therapeutically relevant.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-dodecyl-8-(dodecylsulfanyl)-3-methylpurine-2,6-dione derivatives?

- Methodological Answer : Synthesis typically involves sequential alkylation and thioether formation on a xanthine scaffold. For example, describes using nucleophilic substitution reactions with alkyl halides (e.g., dodecyl bromide) and thiols (e.g., dodecylthiol) under basic conditions (e.g., K₂CO₃ in DMF). Purification is achieved via column chromatography using gradients of chloroform and ethanol . Key steps include monitoring reaction progress via TLC and confirming regioselectivity through ¹H NMR (e.g., methyl protons at δ 3.2–3.4 ppm) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies alkyl chain integration (δ 0.8–1.6 ppm for CH₂/CH₃ groups) and purine core signals (e.g., carbonyls at δ 160–170 ppm). highlights methyl group resonance at δ 3.3 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₇H₄₈N₄O₂S requires m/z 532.35).

- IR Spectroscopy : Confirms carbonyl stretches (1650–1750 cm⁻¹) and thioether bonds (600–700 cm⁻¹) .

Q. How can researchers optimize solubility for in vitro assays given the compound’s hydrophobic alkyl chains?

- Methodological Answer : Solubility challenges due to dodecyl/dodecylsulfanyl groups can be addressed using co-solvents (e.g., DMSO:water mixtures) or micellar systems (e.g., Tween-80). Dynamic Light Scattering (DLS) and fluorescence probes (e.g., pyrene) quantify critical micelle concentrations, as demonstrated for analogous compounds in .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of alkylation in purine-dione derivatives?

- Methodological Answer : Regioselectivity at N7 vs. N9 positions is influenced by steric and electronic factors. Computational studies (DFT) can model transition states, while experimental kinetic data (e.g., from ) reveal that bulky substituents (e.g., dodecyl) favor N7 alkylation due to reduced steric hindrance compared to N8. Solvent polarity (e.g., DMF vs. THF) also modulates reactivity .

Q. How do structural modifications (e.g., alkyl chain length) impact bioactivity in related purine-diones?

- Methodological Answer : Structure-Activity Relationship (SAR) studies on analogs () show that longer alkyl chains (≥C12) enhance membrane permeability but reduce aqueous solubility. Bioactivity assays (e.g., enzyme inhibition) require balancing lipophilicity and solubility. For instance, replacing dodecyl with shorter chains (C8) improves solubility but diminishes cellular uptake efficiency .

Q. How can researchers resolve contradictions in reported reaction yields for similar compounds?

- Methodological Answer : Discrepancies often arise from variations in catalysts (e.g., Cu(OAc)₂ vs. Pd-based) or reaction conditions (e.g., temperature, solvent). Systematic optimization via Design of Experiments (DoE) is recommended. highlights how Cu(I)-catalyzed alkyne-azide cycloaddition improves yield reproducibility in theophylline derivatives .

Data Analysis and Experimental Design

Q. What strategies validate the purity of synthesized batches for publication?

- Methodological Answer : Combine orthogonal methods:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

- Elemental Analysis : Confirm C/H/N/S ratios within 0.3% of theoretical values.

- DSC/TGA : Verify thermal stability and absence of solvates .

Q. How can aggregation effects confound bioassay results, and how are they mitigated?

- Methodological Answer : Hydrophobic compounds may form aggregates, leading to false positives/negatives. Techniques include:

- Critical Aggregation Concentration (CAC) : Determined via fluorescence (e.g., Nile Red).

- Dynamic Light Scattering (DLS) : Monitors particle size distribution.

- Bioassay Controls : Use detergent (e.g., 0.01% Triton X-100) to disperse aggregates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.